molecular formula C21H21NO4 B10845666 7-Phenylethoxy-2-morpholin-4-yl-chromen-4-one

7-Phenylethoxy-2-morpholin-4-yl-chromen-4-one

Cat. No.: B10845666
M. Wt: 351.4 g/mol
InChI Key: KIOBMXIHRJGBLA-UHFFFAOYSA-N
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Description

7-phenylethoxy-2-morpholin-4-yl-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a morpholine ring and a phenylethoxy group attached to the chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenylethoxy-2-morpholin-4-yl-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

7-phenylethoxy-2-morpholin-4-yl-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-phenylethoxy-2-morpholin-4-yl-chromen-4-one involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Phenylethyl)-4H-chromen-4-one: Known for its anti-inflammatory effects.

    7-methoxy-2-(2-phenylethyl)-chromone: Exhibits significant biological activity in macrophages.

    6,7-dimethoxy-2-(2-phenylethyl)chromone: Studied for its potential therapeutic applications.

Uniqueness

7-phenylethoxy-2-morpholin-4-yl-chromen-4-one is unique due to the presence of both a morpholine ring and a phenylethoxy group, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile chemical modifications and enhances the compound’s potential as a therapeutic agent .

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

2-morpholin-4-yl-7-(2-phenylethoxy)chromen-4-one

InChI

InChI=1S/C21H21NO4/c23-19-15-21(22-9-12-24-13-10-22)26-20-14-17(6-7-18(19)20)25-11-8-16-4-2-1-3-5-16/h1-7,14-15H,8-13H2

InChI Key

KIOBMXIHRJGBLA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C=C(C=C3)OCCC4=CC=CC=C4

Origin of Product

United States

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